[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol
Description
[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol is a 1,2,4-oxadiazole derivative characterized by a 2-bromo-4-methylphenyl substituent at position 3 and a hydroxymethyl (-CH$_2$OH) group at position 5 of the oxadiazole ring. This compound combines the electron-withdrawing bromine atom and the electron-donating methyl group on the aryl ring, which may influence its electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
[3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-2-3-7(8(11)4-6)10-12-9(5-14)15-13-10/h2-4,14H,5H2,1H3 |
InChI Key |
JBUKFJPZILIFER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=N2)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of 2-bromo-4-methylbenzohydrazide with appropriate reagents to form the oxadiazole ring The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, leading to the formation of various reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
- Oxidation of the methanol group can yield aldehydes or carboxylic acids.
- Reduction can lead to the formation of alcohols or amines.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: In biological research, it is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and bromine atom. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or antifungal effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Bromine vs.
- Methyl Group : The 4-methyl group on the aryl ring (target compound) may sterically hinder interactions compared to unsubstituted phenyl analogs (e.g., ).
- Functional Groups : The hydroxymethyl (-CH$_2$OH) group enables hydrogen bonding, influencing solubility and crystallinity. Amine derivatives (e.g., ) exhibit higher polarity but require salt forms for stability.
Characterization Methods :
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
